molecular formula C17H26ClN3O4S B13805795 Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)((2,2-dimethoxyethyl)amino)methylene)- CAS No. 71795-26-1

Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)((2,2-dimethoxyethyl)amino)methylene)-

Cat. No.: B13805795
CAS No.: 71795-26-1
M. Wt: 403.9 g/mol
InChI Key: ZYSDBKCIDXDRGY-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)((2,2-dimethoxyethyl)amino)methylene)- is a complex organic compound with a unique structure that includes a benzenesulfonamide core substituted with a chloro group and a cyclohexylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)((2,2-dimethoxyethyl)amino)methylene)- typically involves multiple steps. One common method starts with the chlorination of benzenesulfonamide to introduce the chloro group. This is followed by the reaction with cyclohexylamine to form the cyclohexylamino derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)((2,2-dimethoxyethyl)amino)methylene)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group .

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)((2,2-dimethoxyethyl)amino)methylene)- involves the inhibition of carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cells, and its inhibition can disrupt cellular processes, leading to cell death. The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)((2,2-dimethoxyethyl)amino)methylene)- lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from medicinal chemistry to materials science .

Properties

CAS No.

71795-26-1

Molecular Formula

C17H26ClN3O4S

Molecular Weight

403.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-cyclohexyl-2-(2,2-dimethoxyethyl)guanidine

InChI

InChI=1S/C17H26ClN3O4S/c1-24-16(25-2)12-19-17(20-14-6-4-3-5-7-14)21-26(22,23)15-10-8-13(18)9-11-15/h8-11,14,16H,3-7,12H2,1-2H3,(H2,19,20,21)

InChI Key

ZYSDBKCIDXDRGY-UHFFFAOYSA-N

Canonical SMILES

COC(CN=C(NC1CCCCC1)NS(=O)(=O)C2=CC=C(C=C2)Cl)OC

Origin of Product

United States

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